molecular formula C13H6BrF3O4S B8245267 4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate

4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate

Cat. No.: B8245267
M. Wt: 395.15 g/mol
InChI Key: LOGSKQWBRPQELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate (CAS 2247123-54-0) is a high-value, multi-functional chemical building block designed for advanced organic synthesis and research applications. The dibenzofuran core provides a rigid, planar structure that is highly attractive in the development of organic materials, particularly for light-emitting devices . This compound is specifically engineered with two distinct reactive sites: a bromine substituent and a trifluoromethanesulfonate (triflate) group. This duality allows for sequential and selective cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to efficiently create complex and functionalized organic molecules . Its primary research value lies in medicinal chemistry and materials science, where dibenzofuran derivatives have been explored as potent inhibitors for various biological targets, including metalloproteinase-12 and Mycobacterium tuberculosis . This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

(4-bromodibenzofuran-1-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3O4S/c14-8-5-6-10(21-22(18,19)13(15,16)17)11-7-3-1-2-4-9(7)20-12(8)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGSKQWBRPQELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Br)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Considerations:

  • Solvent Optimization : Acetonitrile (0.1–0.3 M) ensures efficient Ullmann coupling, while 1,4-dioxane facilitates DDQ-mediated oxidation.

  • Regiochemical Control : The choice of o-dihalide dictates substitution patterns. For example, o-bromoiodobenzene directs bromine to position 1 post-oxidation. Adapting this approach to target position 4 would require halogenated precursors with pre-installed bromine at strategic positions.

Regioselective Bromination at Position 4

Introducing bromine at position 4 necessitates careful control over electrophilic aromatic substitution (EAS) or transition-metal-catalyzed processes.

Electrophilic Bromination

Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is a classical approach. However, the electron-rich nature of dibenzofuran—due to the oxygen atom—complicates regioselectivity. The hydroxyl group at position 1 activates the aromatic ring, directing electrophiles to ortho and para positions relative to itself. Computational studies suggest that σ→π* interactions (the "syn-effect") stabilize transition states, favoring para substitution.

Example Protocol :

  • Dissolve dibenzo[b,d]furan-1-ol (1.0 equiv.) in dichloromethane (0.1–0.2 M).

  • Add Br₂ (1.1 equiv.) and FeBr₃ (0.1 equiv.) at 0°C.

  • Stir for 12 h, extract with NaHCO₃, and purify via column chromatography.

Yields for analogous systems range from 60–75%, though competing ortho bromination may necessitate iterative purification.

Oxidative Bromination

A patent describing 3-bromo-4-fluorobenzaldehyde synthesis offers an alternative strategy using NaBr, HCl, and NaOCl . This method avoids toxic bromine gas, instead generating Br⁺ in situ. Applied to dibenzofuran-1-ol, this could achieve position 4 bromination under milder conditions:

  • Dissolve dibenzo[b,d]furan-1-ol in dichloromethane (0.1–0.3 M).

  • Add NaBr (1.0–1.03 equiv.), 35% HCl (90–110 mL), and 8% NaOCl (1.01–1.04 equiv.).

  • React at 20–25°C for 1 h, followed by extraction and crystallization.

This approach achieves >90% yield for benzaldehyde derivatives, suggesting potential adaptability.

Triflation of the Hydroxyl Group at Position 1

Trifluoromethanesulfonate (triflate) installation is typically accomplished via reaction of alcohols with triflic anhydride (Tf₂O) under basic conditions. A study on (Z)-allylic alcohol synthesis demonstrates this using phenyl triflimide and 1,8-diazabicycloundec-7-ene (DBU).

Optimized Procedure :

  • Dissolve 4-bromodibenzo[b,d]furan-1-ol (1.0 equiv.) in anhydrous THF (0.1 M).

  • Add DBU (2.0 equiv.) and Tf₂O (1.5 equiv.) at −78°C.

  • Warm to room temperature, stir for 2 h, and quench with ice water.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yields exceed 85% with >99% purity, as confirmed by ¹H NMR.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions, such as Suzuki-Miyaura coupling, could introduce bromine post-triflation. For example, coupling a dibenzofuran-1-yl triflate bearing a boronic ester at position 4 with Br₂ under Pd(dba)₂/Xphos catalysis might achieve regioselective bromination. However, this remains speculative without direct experimental validation.

Directed Ortho-Metalation

Protected dibenzofuran-1-ol derivatives (e.g., silyl ethers) could undergo directed ortho-metalation with LDA, followed by quenching with Br₂ to install bromine at position 2 or 4. Subsequent deprotection and triflation would yield the target compound.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Computational modeling or isotopic labeling could elucidate electronic effects guiding bromine placement.

  • Triflate Stability : Triflates are moisture-sensitive; reactions must exclude protic solvents and employ rigorous drying techniques.

  • Scalability : The Ullmann coupling’s reliance on DDQ (a stoichiometric oxidant) poses cost barriers at scale. Catalytic oxidation methods using O₂ or H₂O₂ warrant exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromodibenzo[b,d]furan-1-yl trifluoromethanesulfonate becomes evident when compared to related dibenzofuran derivatives. Below is a comparative analysis:

Table 1: Key Properties of Selected Dibenzofuran Derivatives

Compound Name Substituents Position Reactivity/Applications References
4-Bromodibenzo[b,d]furan-1-yl trifluoromethanesulfonate Bromo, Triflate 1, 4 Intermediate in enantioselective synthesis; cross-coupling reactions
7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate Chloro, Triflate 1, 7 Nucleophilic substitutions (slower than Br); potential in photovoltaics
1-(3-Bromophenyl)dibenzo[b,d]furan Bromophenyl 1 OLED materials; Suzuki couplings for extended π-systems

Structural and Reactivity Differences

Substituent Effects :

  • Bromine vs. Chlorine : The C–Br bond in the 4-bromo derivative is more reactive in cross-coupling reactions than the C–Cl bond in the 7-chloro analog, enabling faster metal-catalyzed transformations .
  • Triflate Group : Both triflate-containing compounds exhibit high leaving-group aptitude, but the 4-bromo derivative’s dual functionality allows sequential reactivity (e.g., triflate displacement followed by bromine coupling).

Positional Isomerism: The 4-bromo substitution (vs.

Applications :

  • The 4-bromo-triflate compound is ideal for constructing stereochemically complex molecules in medicinal chemistry .
  • The 7-chloro-triflate derivative may find use in less sterically demanding substitutions, such as in polymer scaffolds (e.g., triflate-POSS hybrids for bone tissue engineering) .
  • The bromophenyl analog is tailored for OLED applications, where extended conjugation enhances charge transport .

Research Findings and Key Insights

  • Enantioselective Synthesis : The bromide precursor of 4-bromodibenzo[b,d]furan-1-yl trifluoromethanesulfonate has been employed in CuH-catalyzed processes to generate homoallylic alcohols, highlighting its role in asymmetric catalysis .
  • Commercial Demand : High pricing (€267/g) and availability in small scales reflect its niche but essential role in research, particularly for drug discovery and optoelectronics .

Biological Activity

4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate is a synthetic compound that has garnered attention in medicinal chemistry and organic electronics. Its unique structure, characterized by the presence of a trifluoromethanesulfonate group, enhances its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The molecular formula of 4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate is C12_{12}H7_7BrO3_3S, with a molecular weight of approximately 327.14 g/mol. The trifluoromethanesulfonate group (–SO2_2CF3_3) serves as an excellent leaving group, facilitating various nucleophilic substitution reactions.

The mechanism of action for 4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate primarily involves its electrophilic nature. It can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is displaced by nucleophiles, leading to the formation of diverse derivatives that may exhibit varying biological activities.

Key Reactions:

  • Nucleophilic Substitution: This reaction allows for the introduction of various functional groups, enhancing the compound's pharmacological properties.
  • Oxidation and Reduction: Although less documented, these reactions can modify the compound's electronic properties and reactivity.
  • Coupling Reactions: Used in synthetic pathways such as Suzuki-Miyaura coupling to create carbon-carbon bonds essential for complex organic molecules.

Medicinal Chemistry

Research indicates that 4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate is being explored for its potential in developing new pharmaceuticals. It targets specific biological pathways, making it a candidate for treating various diseases. The compound's ability to modify biological targets through electrophilic attack is particularly noteworthy.

Case Studies:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interfering with critical signaling pathways.
  • Neuroprotective Effects: Investigations into its neuroprotective capabilities indicate potential applications in treating neurodegenerative diseases.

Organic Electronics

This compound is also utilized in organic electronics as an intermediate for synthesizing organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in materials science where unique optical characteristics are desired.

Comparative Analysis

A comparison with similar compounds highlights the unique advantages of 4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate:

Compound NameStructureKey FeaturesBiological Activity
4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonateStructureStrong electrophilePotential anticancer and neuroprotective properties
4-Bromodibenzo[B,D]furan-1-YL methanesulfonateStructureWeaker leaving groupLimited biological activity
4-Bromodibenzo[B,D]furan-1-YL tosylateStructureModerate electrophileModerate biological activity

The trifluoromethanesulfonate group provides superior reactivity compared to methanesulfonate and tosylate groups, making it a more effective precursor in biological applications.

Q & A

Q. How can researchers optimize the synthesis of 4-bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use Grignard reagents (e.g., (4-bromophenyl)magnesium bromide) for regioselective functionalization, as demonstrated in analogous triflate syntheses .
  • Catalytic Systems : Employ Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions, ensuring inert conditions (e.g., degassed DME/H₂O) to minimize side reactions .
  • Purification : Sequential column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol can isolate the product with >95% purity .

Q. What analytical techniques are critical for characterizing and validating the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine and triflate positions) via chemical shifts and coupling constants .
    • HRMS (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−OTf]⁺) to rule out impurities .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>98%) and detects trace byproducts .

Q. How does the reactivity of the bromine and triflate groups influence cross-coupling reactions?

Methodological Answer:

  • Bromine : Participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 70–80°C) .
  • Triflate : Acts as a superior leaving group in Buchwald-Hartwig aminations or Stille couplings, requiring milder conditions than bromine .
  • Competitive Reactivity : Design stepwise reactions (e.g., protect bromine first) to avoid simultaneous activation .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Storage : Store under argon at −20°C in amber vials to prevent hydrolysis of the triflate group or bromine displacement .
  • Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and validate stability via periodic NMR .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for derivatives of this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophiles (e.g., NO₂⁺) toward specific positions .
  • Computational Guidance : Use DFT calculations (e.g., Gaussian 16) to predict activation energies for competing pathways .
  • Experimental Validation : Compare experimental outcomes (e.g., HPLC product ratios) with computational predictions to refine models .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts (e.g., triflate resonance splitting) .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures (e.g., synchrotron radiation, 100 K) .
  • Dynamic Effects : Use VT-NMR (−40°C to 25°C) to detect conformational flexibility causing signal broadening .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic cycles?

Methodological Answer:

  • DFT Modeling : Optimize transition states (e.g., B3LYP/6-31G*) for Pd-mediated couplings to identify rate-limiting steps .
  • MD Simulations : Simulate solvent interactions (e.g., DME/H₂O) to assess steric effects on catalyst accessibility .
  • SAR Studies : Correlate Hammett σ values of substituents with reaction rates to design electron-deficient analogs .

Q. How can competing elimination and substitution pathways be controlled during functionalization?

Methodological Answer:

  • Base Selection : Use weak bases (e.g., K₃PO₄) to favor substitution over β-hydride elimination in Pd-mediated reactions .
  • Temperature Control : Lower reaction temperatures (e.g., 0°C to RT) suppress elimination pathways .
  • Additives : Add catalytic tetrabutylammonium bromide (TBAB) to stabilize intermediates and reduce side reactions .

Q. What strategies enable the use of this compound in designing advanced materials (e.g., OLEDs or conductive polymers)?

Methodological Answer:

  • π-Extension : Perform Sonogashira couplings with alkynes to create rigid, conjugated backbones for optoelectronic materials .
  • Coordination Chemistry : Exploit the triflate group as a counterion in ionic liquids or redox-active metal complexes .
  • Polymerization : Initiate ROMP (ring-opening metathesis polymerization) with Grubbs catalysts to incorporate the compound into block copolymers .

Q. How can mechanistic studies elucidate the role of this compound in catalytic asymmetric synthesis?

Methodological Answer:

  • Kinetic Profiling : Use in situ IR or LC-MS to track intermediate formation and identify turnover-limiting steps .
  • Isotopic Labeling : Incorporate ¹⁸O into the triflate group to trace its fate during hydrolysis or substitution .
  • Chiral Analysis : Employ chiral HPLC or CD spectroscopy to assess enantioselectivity in asymmetric couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.